molecular formula C19H23FN4O4 B2579969 tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate CAS No. 1993167-21-7

tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate

Cat. No.: B2579969
CAS No.: 1993167-21-7
M. Wt: 390.415
InChI Key: DOCZMULZJVFZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate: is a complex organic compound that features a combination of functional groups, including a fluorophenyl group, a pyrrolidinone ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenyl halide, which reacts with the pyrrolidinone intermediate under basic conditions.

    Formation of the Oxadiazole Ring: This can be synthesized by reacting a suitable nitrile with hydrazine, followed by cyclization.

    Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the oxadiazole ring to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Biology and Medicine:

    Biological Probes: It can be used as a probe to study biological processes, particularly those involving the fluorophenyl group.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Agriculture: It may have applications in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-butyl N-[(3-{1-[(4-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate
  • tert-butyl N-[(3-{1-[(4-bromophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate

Uniqueness: The presence of the fluorophenyl group in tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different halogen substituents.

Properties

IUPAC Name

tert-butyl N-[[3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4/c1-19(2,3)27-18(26)21-9-15-22-17(23-28-15)13-8-16(25)24(11-13)10-12-4-6-14(20)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCZMULZJVFZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.